molecular formula C19H18N8O2 B3209457 1-(1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione CAS No. 1058497-23-6

1-(1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione

Cat. No.: B3209457
CAS No.: 1058497-23-6
M. Wt: 390.4 g/mol
InChI Key: DEVXBRDIYJLCOG-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring three distinct structural motifs:

  • Indole moiety: The 1H-indol-3-yl group is a bicyclic aromatic system common in bioactive compounds, such as serotonin and kinase inhibitors, due to its ability to engage in π-π stacking and hydrogen bonding .
  • Triazolopyrimidine core: The 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl group combines a triazole fused with a pyrimidine ring, a scaffold known for its stability and role in adenosine receptor modulation .
  • Piperazine-ethane-1,2-dione linker: The piperazine ring enhances solubility and provides conformational flexibility, while the ethanedione (oxalyl) group may serve as a hydrogen bond acceptor or participate in metabolic pathways .

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8O2/c1-25-17-15(23-24-25)18(22-11-21-17)26-6-8-27(9-7-26)19(29)16(28)13-10-20-14-5-3-2-4-12(13)14/h2-5,10-11,20H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVXBRDIYJLCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C(=O)C4=CNC5=CC=CC=C54)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Indole moiety : Known for its diverse biological activities.
  • Triazole and pyrimidine rings : Contribute to the compound's pharmacological profile.
  • Piperazine group : Often linked with psychoactive properties and used in various therapeutic agents.

Molecular Formula

The molecular formula for this compound is C19H22N6O2C_{19}H_{22}N_{6}O_{2}, with a molecular weight of approximately 358.42 g/mol.

Antimicrobial Activity

Studies have shown that compounds containing indole and triazole moieties demonstrate significant antimicrobial properties. For instance, derivatives similar to the target compound have exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
Indole derivative0.98MRSA
Triazole derivative5.00E. coli

These results indicate that modifications in the structure can enhance antimicrobial efficacy, suggesting that the target compound may also possess similar properties.

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied. For instance, compounds with similar structural features have shown promising results against various cancer cell lines:

Cell LineIC50 (µM)Compound
A549 (lung cancer)<10Indole derivative
HeLa (cervical cancer)15Triazole derivative

Research indicates that these compounds may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways.

Neuroprotective Effects

The piperazine component of the compound is known for its neuroprotective effects. Studies have indicated that piperazine derivatives can modulate neurotransmitter systems and may protect against neurodegenerative diseases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis.
  • Interaction with Receptors : The indole moiety can interact with serotonin receptors, potentially influencing mood and behavior.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Efficacy Study :
    A study evaluated the antimicrobial efficacy of a related indole-triazole compound against resistant strains of bacteria. Results showed a significant reduction in bacterial load at concentrations as low as 0.98 µg/mL against MRSA.
  • Cancer Cell Line Evaluation :
    Another study assessed the cytotoxic effects on various cancer cell lines, revealing that the compound induced apoptosis in a dose-dependent manner with IC50 values under 10 µM for lung cancer cells.
  • Neuroprotection in Animal Models :
    In vivo studies demonstrated that piperazine derivatives provided neuroprotection in models of Alzheimer’s disease by reducing amyloid-beta accumulation.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of indole and triazole compounds exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:

  • Case Study : A study demonstrated that modifications to the indole structure enhanced cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29) by inducing apoptosis through mitochondrial pathways .

Antimicrobial Properties

The indole-based compounds are well-known for their antimicrobial activities. The specific compound has been evaluated for its efficacy against a range of bacterial and fungal strains.

  • Research Findings : In vitro assays revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Neuropharmacological Effects

Indole derivatives are also recognized for their neuropharmacological potential. The compound's ability to interact with serotonin receptors suggests possible applications in treating mood disorders.

  • Case Study : Experimental models have shown that this compound can modulate serotonin levels and improve symptoms of anxiety and depression in animal models .

Comparative Analysis Table

Application AreaObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against Gram-positive and negative bacteria
NeuropharmacologicalModulates serotonin levels

Comparison with Similar Compounds

Table 1: Structural and Functional Features of Analogous Compounds

Compound Name/ID Core Structure Key Substituents/Modifications Biological Activity/Properties Reference
Target Compound Triazolo[4,5-d]pyrimidine Indol-3-yl, methyl-triazolo, piperazine-ethanedione Not explicitly reported N/A
: Compound 3 Pyrazolo[3,4-d]pyrimidine p-Tolyl, hydrazine Synthetic intermediate; isomerization studies
: Compound 14 Indole-piperidine 5-Fluoroindole, isopropylpiperazine p97 ATPase inhibitor (IC₅₀ ~ 0.5 µM)
: Patent Compound 1 Imidazo-pyrrolo-pyrazine Tetrahydro-2H-pyran-4-yl, methylpiperidine Not specified (patent suggests kinase inhibition)

Key Observations :

  • Core Heterocycles : The target compound’s triazolo[4,5-d]pyrimidine core differs from pyrazolo[3,4-d]pyrimidine () and imidazo-pyrrolo-pyrazine (), impacting electronic properties and binding affinity.
  • Substituent Effects : The indol-3-yl group in the target compound parallels the 5-fluoroindole in ’s Compound 14, which enhances target engagement via halogen bonding . The piperazine-ethanedione linker contrasts with ’s piperidine-ethylenediamine, affecting solubility and metabolic stability.
  • Isomerization Potential: highlights isomerization in triazolopyrimidine derivatives (e.g., compounds 7 → 6), suggesting the target compound may exhibit similar conformational dynamics under varying conditions .

Q & A

Q. What are the key synthetic steps for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including cyclocondensation, coupling of the indole and triazolo-pyrimidine moieties, and piperazine functionalization. Key steps include:

  • Triazolo-pyrimidine core formation : Requires precise control of temperature (80–120°C) and catalysts (e.g., Pd(PPh₃)₄) for regioselective cyclization .
  • Piperazine coupling : Solvent choice (e.g., DMF or THF) significantly impacts yield due to steric hindrance at the piperazine nitrogen .
  • Indole incorporation : Microwave-assisted synthesis reduces reaction time and improves purity .
    Optimization : Use statistical Design of Experiments (DoE) to analyze variables (temperature, solvent polarity, catalyst loading) and identify ideal conditions .

Q. Which characterization techniques are critical for verifying the compound’s structural integrity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the triazolo-pyrimidine ring and indole coupling .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular mass and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
  • HPLC-PDA : Assesses purity (>95% required for pharmacological assays) .

Q. How do functional groups in the compound influence its reactivity and stability?

  • Triazolo-pyrimidine moiety : Susceptible to nucleophilic attack at the C7 position; stability is pH-dependent .
  • Indole group : Prone to oxidation; storage under inert gas (N₂/Ar) is recommended .
  • Piperazine linker : Basic nitrogen can form salts (e.g., HCl salts) to enhance solubility .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for novel derivatives?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and activation energies for cyclization steps .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways and competing side reactions .
  • Machine Learning (ML) : Train models on existing triazolo-pyrimidine reaction datasets to predict optimal catalysts or solvents .

Q. What strategies resolve contradictions in biological activity data across assays?

  • Assay Validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based) to rule out false positives .
  • Metabolic Stability Testing : Use liver microsomes to assess whether rapid degradation explains inconsistent in vitro/in vivo results .
  • Structure-Activity Relationship (SAR) Profiling : Systematically modify substituents (e.g., indole vs. benzimidazole) to isolate contributing factors .

Q. How can experimental design improve yield and scalability for analogs?

  • Taguchi Method : Optimize multi-variable synthesis (e.g., solvent, temperature, stoichiometry) with minimal experimental runs .
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for hazardous intermediates (e.g., azide groups) .
  • Scale-Up DoE : Identify critical process parameters (CPPs) for pilot-scale production using risk assessment matrices .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (Kd, kon/koff) for target proteins .
  • Cryo-EM/Molecular Dynamics (MD) : Resolve binding poses in flexible pockets (e.g., kinase ATP-binding sites) .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to guide analog design .

Q. How can structural modifications enhance selectivity while minimizing off-target effects?

  • Bioisosteric Replacement : Substitute the triazolo-pyrimidine with imidazo[1,2-a]pyrazine to reduce hERG inhibition .
  • Prodrug Design : Introduce esterase-cleavable groups (e.g., acetyl) to improve bioavailability .
  • Fragment-Based Drug Discovery (FBDD) : Screen truncated analogs to identify minimal pharmacophores .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione
Reactant of Route 2
1-(1H-indol-3-yl)-2-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione

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